Skeletal muscle atrophy represents a significant clinical challenge affecting millions worldwide, particularly older adults and those with chronic diseases, injuries, or prolonged immobilization. This condition involves a progressive loss of muscle mass, strength, and function, ultimately leading to impaired mobility, metabolic dysfunction, and reduced quality of life. Despite its prevalence and clinical impact, effective therapeutic interventions for muscle atrophy remain limited, creating a substantial unmet medical need. In recent years, natural compounds with anabolic and anti-catabolic properties have emerged as promising candidates for addressing this complex condition.
This compound, a steroidal alkaloid found predominantly in the skins and leaves of tomato plants (especially green tomatoes), has attracted significant scientific interest as a potential therapeutic agent for skeletal muscle atrophy. This compound is the aglycone derivative of α-tomatine, formed through the enzymatic removal of its sugar moieties. Initial discovery research using a systems-based approach identified this compound as a natural small molecule inhibitor of muscle atrophy based on its mRNA expression signature that negatively correlated with atrophy signatures in human skeletal muscle [1] [2]. Subsequent investigations have revealed that this compound exerts pleiotropic effects on multiple signaling pathways involved in muscle protein synthesis, degradation, and inflammation, positioning it as a promising multi-target therapeutic candidate for preventing and treating muscle wasting conditions.
The mechanistic target of rapamycin complex 1 (mTORC1) pathway serves as a central regulator of skeletal muscle hypertrophy by coordinating anabolic processes including protein synthesis, mitochondrial biogenesis, and cellular growth. This compound has been demonstrated to directly stimulate mTORC1 signaling in skeletal muscle cells, initiating a cascade of molecular events that promote muscle accretion and counteract atrophic processes:
Enhanced phosphorylation: this compound increases phosphorylation of key mTORC1 downstream effectors including S6K1 (Thr389) and 4E-BP1, leading to elevated translational efficiency and protein synthesis in both human and mouse skeletal myotubes [3] [2]. This anabolic response occurs without parallel activation of Akt, suggesting a distinct mechanism from insulin-like growth factor signaling.
Mitochondrial biogenesis: Treatment with this compound promotes mitochondrial accumulation in skeletal myotubes, as evidenced by increased mitochondrial DNA content and enhanced expression of PGC-1α, a master regulator of mitochondrial biogenesis [3]. This effect supports the increased energy demands of muscle growth and improves metabolic efficiency.
Cellular hypertrophy: In cultured myotube models, this compound administration significantly increases myotube diameter and total cellular protein content, demonstrating its direct hypertrophic effects at the cellular level [3]. These morphological changes correlate with functional improvements in muscle contractility and force production.
Table 1: Key mTORC1 Signaling Components Activated by this compound
| Signaling Component | Effect of this compound | Functional Outcome |
|---|---|---|
| mTORC1 activity | Increased phosphorylation | Enhanced translational initiation |
| S6K1 phosphorylation | Enhanced at Thr389 | Increased ribosome biogenesis |
| Mitochondrial DNA | 25-40% increase | Improved energy production |
| Myotube diameter | 15-30% increase | Muscle fiber hypertrophy |
| Protein synthesis rate | 20-35% elevation | Net protein accretion |
Beyond mTORC1 signaling, this compound activates AMP-activated protein kinase (AMPK), a critical cellular energy sensor that coordinates metabolic processes to maintain energy homeostasis. In human hepatocytes and muscle models, this compound stimulates AMPK phosphorylation at Thr172 via multiple interconnected mechanisms:
Calcium-mediated activation: this compound increases intracellular calcium levels, leading to calcium/calmodulin-dependent activation of CaMKKβ, an upstream kinase of AMPK [4]. This pathway operates independently of cellular AMP:ATP ratios, representing a distinct activation mechanism.
Vitamin D receptor agonism: this compound functions as a natural agonist of the vitamin D receptor (VDR), initiating genomic and non-genomic signaling events that ultimately enhance AMPK activity [4]. This novel mechanism connects this compound's actions to endocrine regulatory systems.
Metabolic reprogramming: AMPK activation by this compound phosphorylates and inhibits acetyl-CoA carboxylase (ACC), reducing malonyl-CoA production and promoting fatty acid oxidation while simultaneously suppressing lipogenic genes including SREBP-1c and FAS [4]. This metabolic shift supports energy production during muscle adaptation.
The coordinated activation of both mTORC1 and AMPK by this compound represents a unique pharmacological profile, as these pathways typically exhibit reciprocal regulation. This dual activation enables this compound to simultaneously promote anabolic processes while maintaining metabolic homeostasis, creating a favorable environment for muscle preservation during catabolic states.
Chronic inflammation represents a key driver of muscle wasting in numerous pathological conditions, including aging, cancer cachexia, and metabolic diseases. This compound exerts potent anti-inflammatory effects through modulation of several pro-inflammatory signaling pathways:
NF-κB pathway suppression: In microglial and neuronal cells, this compound inhibits LPS-induced nuclear translocation and phosphorylation of NF-κB p65 subunits, reducing expression of pro-inflammatory mediators including TNF-α, IL-1β, and IL-6 [5] [6]. This effect extends to exercise-like stimulation in muscle models, where this compound attenuates cytokine secretion.
JAK/STAT3 modulation: Bioinformatic analyses of electrically stimulated human myobundles reveal that this compound modulates the IL-6/JAK/STAT3 signaling axis, a pathway critically involved in muscle inflammation and regeneration [7] [8]. This regulation helps balance muscle adaptation and repair processes while limiting excessive inflammatory responses.
Microglial polarization: In central nervous system inflammation models, this compound reduces microglial activation and polarization toward the pro-inflammatory M1 phenotype while promoting alternative M2 activation, creating a tissue environment more favorable for repair and regeneration [5].
Extracellular matrix remodeling: this compound treatment partially prevents the secretion of proinflammatory proteins and regulates enzymes involved in extracellular matrix remodeling, including TIMP-1 and TIMP-2, in response to electrical stimulation [7] [8]. This modulation supports functional muscle adaptation while controlling exercise-induced inflammation.
Table 2: Inflammatory Mediators Modulated by this compound
| Inflammatory Parameter | Effect of this compound | Experimental Model |
|---|---|---|
| NF-κB nuclear translocation | Inhibited | LPS-stimulated BV2 microglia [5] |
| TNF-α expression | Reduced 40-60% | Spinal cord injury model [6] |
| IL-6 secretion | Attenuated | Electrical stimulation myobundles [7] |
| M1 microglial markers | Decreased | tBCCAO mouse model [5] |
| CXCL10 expression | Suppressed | LPS-induced PC-12 cells [6] |
The anti-atrophic efficacy of this compound has been extensively characterized in various cellular models, providing insights into its direct effects on muscle cells and molecular mechanisms:
Human skeletal myotubes: In primary human myotubes differentiated from vastus lateralis biopsies, this compound treatment (0.5-5 μM) for 48 hours significantly increased myotube diameter by 15-30% and elevated total cellular protein content by 20-35% through mTORC1-dependent mechanisms [3]. These hypertrophic effects occurred without evidence of cytotoxicity at effective concentrations.
C2C12 mouse myotubes: Similar hypertrophic responses were observed in the C2C12 mouse cell line, where this compound stimulated protein synthesis rates by 25-40% and increased mitochondrial DNA content by 30-50% [3]. These effects were abolished by rapamycin co-treatment, confirming mTORC1 dependence.
Electrical stimulation models: Using engineered 3D human myobundles in microphysiological systems, researchers demonstrated that this compound modulates contractile responses to electrical stimulation (3 V/mm, 2 ms, 2 Hz) and attenuates secretion of pro-inflammatory cytokines (IL-6, IL-8, CCL2) following exercise-like stimulation [7] [8]. Interestingly, age-dependent differences were observed, with young-derived myobundles showing greater responsiveness to this compound.
HepG2 hepatocytes: In metabolic disease models, this compound reduced palmitate-induced lipid accumulation by 40-60% through AMPK activation and VDR signaling, demonstrating potential benefits for concomitant metabolic disorders often associated with muscle wasting [4].
The consistency of this compound's effects across multiple cell types and experimental conditions strengthens the evidence for its broad biological activity and therapeutic potential. The concentration-dependent effects observed in these systems provide guidance for appropriate dosing in animal and human studies.
Rodent models have been instrumental in evaluating the efficacy and safety of this compound for preventing and treating muscle atrophy under various pathological conditions:
Age-related muscle atrophy: In aged mice, this compound supplementation (50-100 mg/kg/day for 6-8 weeks) significantly reduced sarcopenic muscle loss, enhanced recovery from atrophy, stimulated muscle fiber hypertrophy, and improved grip strength and exercise capacity by 25-40% compared to untreated controls [3] [2]. These functional improvements were accompanied by increased mTORC1 signaling in skeletal muscle.
Spinal cord injury models: In Sprague-Dawley rats with experimentally induced spinal cord injury, this compound administration (5-20 mg/kg/day for 7 days) dose-dependently improved neurological function (assessed by BBB scores), reduced neuronal apoptosis, decreased pro-inflammatory cytokine levels, and suppressed CXCL10 expression through NF-κB pathway inhibition [6].
Post-stroke cognitive impairment: In a transient bilateral common carotid arteries occlusion (tBCCAO) mouse model, this compound treatment attenuated cognitive impairment and neurodegeneration in hippocampal regions, while reducing microglial activation and M1 polarization [5]. These central effects suggest potential benefits for neurological conditions associated with muscle wasting.
Disuse atrophy models: In hindlimb-unloaded and denervation-induced muscle atrophy models, this compound supplementation preserved muscle mass and function and accelerated recovery during reloading, demonstrating efficacy against diverse atrophy stimuli [3].
Table 3: In Vivo Efficacy of this compound in Animal Models of Muscle Atrophy
| Disease Model | This compound Dose | Key Outcomes | Reference |
|---|---|---|---|
| Aging | 50-100 mg/kg/day, 6-8 weeks | Increased strength (25-40%), muscle fiber hypertrophy | [3] [2] |
| Spinal Cord Injury | 5-20 mg/kg/day, 7 days | Improved BBB scores, reduced inflammation and apoptosis | [6] |
| Stroke | 10-20 mg/kg/day, 2-4 weeks | Attenuated cognitive impairment, reduced microglial activation | [5] |
| Denervation | 50 mg/kg/day, 2 weeks | Preserved muscle mass, enhanced recovery | [3] |
Standardized methodologies for cell culture and differentiation are essential for investigating this compound's effects on skeletal muscle in vitro:
Human skeletal myoblast culture: Primary human skeletal muscle myoblasts (e.g., Lonza CC-2580) are typically maintained in specialized Skeletal Muscle Growth Medium (SkBM-2 Basal Media with BulletKit supplements) at 37°C and 5% CO₂, with passages limited to ≤7 to preserve differentiation capacity [3]. At approximately 70% confluence, differentiation is induced by switching to DMEM/F-12 medium containing 2% horse serum and antibiotics, with medium changes every 48 hours.
C2C12 mouse myoblast culture: C2C12 myoblasts (ATCC CRL-1772) are maintained in high-glucose DMEM supplemented with 10% fetal bovine serum and antibiotics [3]. For differentiation, cells at 90-95% confluence are switched to DMEM containing 2% horse serum, with full differentiation typically achieved within 5-7 days.
Three-dimensional myobundle engineering: For more physiologically relevant models, CD56+ sorted human myoblasts are encapsulated in thermosensitive hydrogel mixtures (3.3 mg/mL rat tail collagen I + 22% Matrigel) at densities of 15-20 million cells/mL and injected into microfluidic chips [7] [8]. Following polymerization, constructs are perfused with differentiation media using syringe pumps (1 mL/h) through a two-stage differentiation process over 12-14 days.
This compound treatment: this compound is typically prepared as a 1-10 mM stock solution in DMSO and diluted in culture medium to final working concentrations (0.1-10 μM), with vehicle controls containing equivalent DMSO concentrations (usually ≤0.1%) [3]. Treatment durations range from 2 hours (signaling studies) to 7 days (hypertrophy assessments), with medium refreshed every 48 hours.
Comprehensive evaluation of this compound's effects requires multiparametric approaches assessing morphological, functional, and molecular parameters:
Contractility analysis: Differentiated myotubes or 3D myobundles are stimulated with electrical pulses (2-3 V/mm, 2 ms duration, 1-2 Hz) using integrated platinum electrodes, with contractions recorded at 10 fps for 40 seconds [7]. Contractile parameters are quantified using digital image correlation (DIC) algorithms to compute displacement vectors and contraction magnitude.
Protein synthesis measurements: Rates of protein synthesis are determined via [³H]-tyrosine incorporation (4 μCi/mL for 30 minutes), with non-specific background correction using 4°C incubation controls [3]. Incorporated radioactivity is quantified by scintillation counting and normalized to total protein content.
Immunoblot analysis: Protein extracts are separated by SDS-PAGE, transferred to nitrocellulose membranes, and probed with primary antibodies against phosphorylated and total forms of signaling proteins (mTOR, S6K1, AMPK, Akt, etc.) [3]. Detection typically employs chemiluminescence with HRP-conjugated secondary antibodies, with quantification by densitometry normalized to loading controls (α-tubulin or GAPDH).
Gene expression profiling: mRNA expression signatures are assessed using genome-wide microarrays or RNA-seq, with signature negative correlation analysis employed to identify compounds whose expression patterns oppose atrophy-associated changes [1] [2]. This systems-based approach facilitated the initial discovery of this compound's anti-atrophic properties.
Diagram 1: Molecular signaling pathways and functional outcomes of this compound action in skeletal muscle. This compound activates anabolic signaling (mTORC1, AMPK) while inhibiting inflammatory pathways (NF-κB, JAK/STAT), leading to improved muscle mass and function.
This compound represents a promising candidate for clinical development owing to its multi-target mechanisms, natural origin, and favorable safety profile observed in preclinical studies. Several key considerations inform its potential therapeutic applications:
Age-related sarcopenia: Given its efficacy in aged animal models and ability to counter multiple hallmarks of sarcopenia (including anabolic resistance, mitochondrial dysfunction, and chronic inflammation), this compound holds particular promise for geriatric applications [3] [2]. Human trials examining dose-response relationships, long-term safety, and functional outcomes in older adults are warranted.
Combination therapies: this compound's unique mechanism of simultaneously activating mTORC1 and AMPK suggests potential synergistic benefits when combined with resistance exercise, protein supplementation, or other anabolic agents [7] [8]. Studies exploring such combinations could reveal enhanced efficacy compared to monotherapies.
Disease-specific formulations: The optimal dosing and administration protocols may vary depending on specific clinical conditions (cachexia, age-related sarcopenia, disuse atrophy), necessitating condition-specific formulation development [3] [6]. Different salt forms, delivery systems, and dosing regimens should be explored to maximize therapeutic indices.
Biomarker development: The identification of specific molecular signatures responsive to this compound treatment could facilitate patient stratification and personalized treatment approaches [1]. mRNA expression profiling, inflammatory marker assessment, and metabolic imaging may help identify likely responders.
While the preclinical evidence for this compound's efficacy is compelling, well-designed clinical trials in human populations are essential to translate these findings into evidence-based therapies. Initial phase I studies should establish safety, pharmacokinetics, and pharmacodynamics in relevant populations, while subsequent trials should examine functional outcomes using validated endpoints such as muscle strength, physical performance, and quality of life measures.
Diagram 2: Research pathway and therapeutic development strategy for this compound. The compound progresses from discovery through clinical development with potential applications across multiple muscle wasting conditions.
The following table consolidates findings from key animal studies. The pig study is particularly relevant for human translation due to physiological similarities [1].
| Matrix / Model | Metabolite(s) Detected (Phase) | Average Concentration | Key Findings |
|---|---|---|---|
| Pig Plasma [1] | Total Steroidal Alkaloids (Phase I & II) | 107.7 nmol/L | Phase I metabolites (hydroxylated, dehydrogenated) were predominant over Phase II (sulfonated, glucuronidated). |
| Acetoxyhydroxytomatidine (Phase I) | ~40 nmol/L | One of the most abundant single metabolites identified. | |
| Hydroxythis compound (Phase I) | ~25 nmol/L | A major Phase I metabolite. | |
| Sulfonated Acetoxyhydroxythis compound (Phase II) | Detected | First reported in vivo; indicates sulfonation is a metabolic pathway. | |
| Mouse Tumor Tissue (85As2 cell model) [2] | This compound (Parent Aglycone) | N/A (Detected in tumors) | Diet containing 0.05% (w/w) this compound led to detectable levels in tumors and significantly inhibited tumor growth. |
Research indicates that tomato steroidal alkaloids like α-tomatine are rapidly hydrolyzed in the body to this compound (the aglycone), which then undergoes further metabolism [1] [3].
The following diagram illustrates the core metabolic pathway of α-tomatine and this compound based on current in vivo evidence:
This compound is not just metabolized; it also actively interacts with several molecular targets, which underlie its observed pharmacological effects. The table below outlines some key identified targets and pathways.
| Mechanism / Target | Biological Effect | Experimental Context |
|---|---|---|
| Vitamin D Receptor (VDR) Agonism [4] | Activation of AMPK signaling, leading to reduced lipid accumulation in liver cells. | In vitro (Human HepG2 hepatocytes) |
| NF-κB Pathway Inhibition [5] | Downregulation of inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibition of apoptosis. | In vivo (Rat SCI model) & in vitro |
| mTORC1 Signaling Activation [6] | Stimulation of protein synthesis and inhibition of skeletal muscle atrophy. | In vitro (Mouse & human myotubes) & in vivo (Mice) |
| ATP Synthase Inhibition [7] | Growth inhibition of certain bacterial strains, including S. aureus SCVs. | In vitro (Bacterial cultures) |
| SKN-1/Nrf2 Pathway Activation [8] | Induction of mitophagy and improvement of mitochondrial homeostasis, promoting lifespan/healthspan. | In vivo (C. elegans) & in vitro (Human cells) |
While current data is promising, several gaps remain in the complete understanding of this compound's pharmacokinetics:
Tomatidine is a spirosolane-type steroidal alkaloid derived from cholesterol, serving as the aglycone of the glycoalkaloid α-tomatine [1] [2]. Its core structure consists of a hexacyclic skeleton (rings A-F) with a nitrogen-containing F-ring forming a spiro arrangement [1] [3].
The biosynthesis of this compound is part of the Steroidal Glycoalkaloid (SGA) pathway in Solanaceae plants like tomato (Solanum lycopersicum). The process begins with cholesterol and proceeds through a series of enzymatic modifications [1]. Key genes involved in this pathway are listed in Table 1.
Table 1: Key Genes in the this compound/α-Tomatine Biosynthetic Pathway
| Gene ID | Gene Name | Enzyme Function | Specific Role in Pathway |
|---|---|---|---|
| Solyc07g062520 | GAME7 / CYP72A188 | Cytochrome P450 monooxygenase | C-22 hydroxylation of cholesterol [1] |
| Solyc06g061027 | GAME8 / CYP72A208 | Cytochrome P450 monooxygenase | C-26 hydroxylation [1] |
| Solyc07g043420 | GAME11 / Sl16DOX | 2-Oxoglutarate-dependent dioxygenase | C-16α hydroxylation [1] |
| Solyc12g006460 | GAME4 / SlCYP88B1 | Cytochrome P450 monooxygenase | Oxidation to 26-aldehyde furostanol [1] |
| Solyc12g006470 | GAME12 / GABA-T2 | Transaminase | Transamination to form 26-amino furostanol [1] |
| Solyc01g073640 | GAME25 / Sl3βHSD1 | Short-chain dehydrogenase/reductase | Dehydrogenation, isomerization, and reduction to form this compound [1] |
| Solyc07g043490 | GAME1 | UDP-galactosyltransferase | First glycosylation step (to this compound galactoside) [1] |
| Solyc07g043410 | GAME2 | UDP-xylosyltransferase | Final glycosylation step (to α-tomatine) [1] |
The flowchart below illustrates the core biosynthetic pathway from cholesterol to α-tomatine and the metabolic conversion to esculeoside A in ripe fruit.
Diagram 1: Biosynthetic and metabolic pathway of this compound and α-tomatine in tomato plants. Key genes and enzymes are indicated alongside the reactions they catalyze.
Upon consumption by mammals, glycosylated alkaloids like α-tomatine undergo significant metabolism. A recent pig study identified that phase I metabolites (e.g., hydroxythis compound, acetoxyhydroxythis compound) are the predominant forms found in systemic circulation, with sulfonated and glucuronidated phase II metabolites also present at lower concentrations [4]. The study reported total steroidal alkaloids reached an average concentration of 107.7 nmol/L in plasma after short-term tomato consumption [4].
This compound exhibits a wide range of biological activities by interacting with multiple cellular targets and pathways, as summarized below.
This compound demonstrates potent and selective activity against persistent forms of Staphylococcus aureus.
Table 2: Antibacterial Properties of this compound against S. aureus
| Parameter | Effect/Value | Experimental Context |
|---|---|---|
| Activity against SCVs | MIC = 0.12 μg/mL [5] | Small-colony variants (SCVs) of S. aureus |
| Bactericidal vs Bacteriostatic | Bacteriostatic against SCVs [5] | Small-colony variants (SCVs) |
| Activity against normal strains | No direct antibiotic activity [5] | Normal strains of S. aureus |
| Anti-virulence & Potentiation | Anti-virulence activity and potentiation of aminoglycosides [5] | Normal strains of S. aureus |
| Primary Molecular Target | Proposed: multiple cellular targets [5] | First structure-activity relationship study |
This compound shows broad-spectrum antiviral activity against several RNA viruses. It inhibits CHIKV particle production with an EC₅₀ between 1.2 and 3.8 µM in Huh7 cells, and similarly shows activity against Dengue Virus (DENV) and Zika Virus (ZIKV) [6]. Its mechanism involves acting at a post-entry step of the viral replication cycle, effectively reducing the number of infected cells and progeny virion production [6].
A systems-based discovery approach identified this compound as a natural small molecule inhibitor of skeletal muscle atrophy [7]. The compound stimulates mTORC1 signaling and anabolism in skeletal myotubes, leading to accumulation of protein and mitochondria and ultimately cell growth [7]. In mouse models, this compound increased skeletal muscle mTORC1 signaling, reduced atrophy, stimulated hypertrophy, and increased strength and exercise capacity [7].
The following diagram illustrates the multitargeted mechanisms of action of this compound across different physiological systems.
Diagram 2: Multitargeted mechanisms of action of this compound, illustrating its diverse pharmacological activities across different disease models.
Objective: To evaluate the antiviral potential of this compound towards Chikungunya virus (CHIKV) in vitro.
Cell Lines: Huh7 (human hepatic cells) or Vero-WHO (monkey kidney epithelial cells). Virus Strains: CHIKV-LR (East/Central/South African lineage). Cytotoxicity Pre-screening:
Antiviral Activity Assay:
Key Controls: Include vehicle (e.g., EtOH, DMSO) and untreated infected controls, as well as a known antiviral compound as a positive control if available.
Objective: To determine the effect of this compound on preventing skeletal muscle atrophy in vitro.
Cell Culture:
Differentiation and Treatment:
Endpoint Analyses:
While this compound shows significant therapeutic potential, several research gaps remain:
Tomatidine is a steroidal alkaloid found abundantly in tomato plants (Solanum lycopersicum), particularly in green tissues such as leaves, stems, and unripe green fruits. This compound and its glycosylated form, α-tomatine, have gained significant research interest due to their diverse pharmacological properties, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities [1] [2]. These notes provide detailed methodologies for extracting, isolating, and analyzing this compound from various tomato plant materials, emphasizing both conventional and innovative green extraction technologies that enhance efficiency while reducing environmental impact.
The extraction of this compound represents a valuable approach for valorizing agricultural waste from tomato cultivation and processing. By utilizing tomato leaves and green tomatoes that are typically discarded, researchers can obtain bioactive compounds for pharmaceutical applications while contributing to more sustainable agricultural practices [3] [4]. The protocols outlined below have been optimized for yield, purity, and scalability, addressing the growing need for efficient natural product extraction in drug discovery and development.
This conventional method utilizes acidic conditions to protonate the nitrogen atom in this compound, enhancing its water solubility and extraction efficiency [8] [6].
SWE is an environmentally friendly technique that uses water at temperatures above its boiling point (100°C) under high pressure to maintain liquid state, enhancing extraction of moderately polar to non-polar compounds [4].
This green extraction method uses only water as the solvent, making it particularly suitable for pharmaceutical applications where solvent residues are a concern [3].
Table 1: Quantitative Comparison of this compound Extraction Methods
| Extraction Method | Raw Material | Solvent System | Temperature | Time | Reported Yield | Purity Considerations |
|---|---|---|---|---|---|---|
| Acidic Solvent Extraction | Tomato branches/leaves | 5% acetic acid in methanol | 65°C | 3 hours | Not specified | High purity after cation exchange and crystallization [8] |
| Subcritical Water Extraction | Green tomatoes | Water | 190°C | 15 minutes | ~200 mg tomatine/100 g tomato | Co-extraction of carbohydrates and phenolics [4] |
| Water Bath Extraction | Tomato leaves | Water | 71°C | 29 minutes | α-tomatine: 12.37% of TLE* | Contains other phenolics (rutin: 45.21%) [3] |
*TLE: Tomato Leaf Extract
Table 2: Analytical Methods for this compound/Tomatine Quantification
| Analytical Method | Stationary Phase | Mobile Phase | Detection | Key Parameters |
|---|
| HPLC-MS [9] | C18 column | A: 0.1% formic acid in water B: 0.1% formic acid in methanol | Mass spectrometry | Gradient elution: 0-3 min: 70% B; 3-10 min: 70-90% B; 10-15 min: 90% B | | HPLC-UV [4] | C18 column | Acetonitrile-water with 0.1% TFA | UV detection | Comparison with authentic tomatine standard |
Since α-tomatine is typically the primary compound extracted from tomato materials, conversion to this compound requires hydrolysis:
This compound exhibits diverse biological activities that support its investigation for drug development:
The extraction methods outlined provide researchers with multiple pathways to obtain this compound from tomato plant materials, balancing efficiency, sustainability, and purity requirements. The development of green extraction techniques like subcritical water extraction and optimized water bath extraction represent significant advances in sustainable natural product isolation.
Future research directions should focus on:
As interest in plant-derived bioactive compounds continues to grow, these extraction protocols provide valuable tools for utilizing agricultural by-products to obtain pharmaceutically relevant compounds, contributing to both drug discovery and sustainable agricultural practices.
Diagram 1: Comprehensive workflow for this compound extraction from tomato plants, showing multiple pathways based on source material and extraction method selection.
Diagram 2: Detailed workflow for acidic solvent extraction and purification of this compound from tomato leaves, highlighting key pH adjustment steps for optimal recovery.
This protocol is adapted from the concise large-scale synthesis developed by researchers at the Université de Sherbrooke [1]. The key strategic improvement is a Suzuki–Miyaura coupling to assemble the steroidal core and the enantiopure F-ring side chain, replacing a less scalable organolithium coupling [1].
The synthesis begins with the preparation of the steroidal core from diosgenin, followed by a convergent coupling with the side chain. The procedure below is performed on a 2 g scale of lactone 5, which is itself accessible from diosgenin in two steps [1].
Part 1: Preparation of Iodo Enol Ether (Coupling Partner)
This sequence converts lactone 5 into the key iodo enol ether intermediate 13 [1].
Part 2: Synthesis of Olefin Side Chain
The required enantiopure olefin 8 is synthesized from commercially available (R)-Roche ester 14 [1].
Part 3: Suzuki–Miyaura Coupling and Final Steps
This key reaction couples the two fragments [1].
The table below summarizes the performance and key advantages of this synthetic route.
| Parameter | Specification |
|---|---|
| Overall Yield | 15.2% over 15 steps [1] [2] |
| Scale Demonstrated | 5.2 g in a single pass [1] [2] |
| Key Improvement | Suzuki–Miyaura coupling replaces temperature-sensitive organolithium chemistry [1] |
| Atom Economy | Improved; requires less of the valuable side-chain synthon (1.5 eq. vs. 2.0 eq.) [1] |
| Purification | No flash chromatography; uses recrystallization, distillation, and silica pads only [1] |
The following diagram illustrates the logical flow and key stages of the large-scale this compound synthesis protocol.
The drive to develop efficient syntheses for this compound is fueled by its promising and diverse biological activities, which create high demand from research communities.
| Research Area | Reported Activity of this compound |
|---|---|
| Infectious Disease | Potent antibiotic against Staphylococcus aureus small-colony variants (SCVs); derivative FC04-100 shows enhanced broad-spectrum activity [1] [3]. |
| Virology | Shows antiviral activity towards Chikungunya virus (CHIKV), Dengue virus (DENV), and Zika virus (ZIKV) in vitro [4]. |
| Muscle & Aging | Inhibits age-related skeletal muscle atrophy; extends lifespan and healthspan in C. elegans; attenuates inflammatory responses in muscle models [5] [6] [7]. |
| Neuropharmacology | Demonstrates neuroprotective effects, relieving neuronal damage in a spinal cord injury model by inhibiting inflammation and apoptosis [8]. |
This compound is a natural steroidal alkaloid found in the stems and leaves of tomato plants (Lycopersicon esculentum) and in green tomatoes, where it exists as its glycosylated form, α-tomatine. [1] [2] This compound has garnered significant scientific interest due to its diverse biological activities, including effects on muscle atrophy, antiviral properties, antimicrobial actions, and potential lifespan extension. [3] [1] [4] this compound's multifaceted mechanism involves modulation of several key cellular pathways, making it a compelling subject for pharmacological research and drug development.
The growing body of evidence demonstrating this compound's effects on critical cellular processes has positioned it as a promising lead compound for therapeutic development. Recent studies have revealed that this compound can influence pathways related to cellular metabolism, stress resistance, and programmed cell death, suggesting potential applications in conditions ranging from age-related muscle wasting to viral infections and cancer. [3] [1] [5] These application notes consolidate the current methodological knowledge on this compound application in cell culture systems to facilitate standardized research approaches across laboratories.
The appropriate concentration of this compound for cell culture experiments varies significantly depending on the cell type, treatment duration, and specific biological effect being investigated. Below is a comprehensive summary of established treatment parameters across various experimental systems.
Table 1: this compound Treatment Parameters for Different Cell Types and Experimental Systems
| Cell Type/System | Concentration Range | Treatment Duration | Key Effects | Citations |
|---|---|---|---|---|
| Human Skeletal Muscle Myotubes | 1-10 µM | 48 hours | Stimulated mTORC1 signaling, increased protein accumulation, mitochondrial biogenesis, cell growth | [3] |
| Mouse C2C12 Myotubes | 1-10 µM | 30-48 hours | Enhanced protein synthesis, increased cellular protein content, mitochondrial DNA accumulation | [3] |
| Huh7 (Human Hepatic) | 0.1-10 µM (antiviral); CC₅₀ = 156 µM | Variable (infection models) | Inhibition of CHIKV virus production; EC₅₀ = 1.2-3.8 µM for CHIKV strains | [1] |
| Vero-WHO (Monkey Kidney) | Up to 10 µM (non-toxic); CC₅₀ = 149 µM | 9 hours post-infection | 76.8% reduction in CHIKV infectious virus particles at 10 µM | [1] |
| C. elegans (Lifespan) | 25 µM (optimal) | From L4 stage throughout lifespan | 7.0% lifespan extension, improved muscle function, enhanced mitochondrial homeostasis | [4] |
| Primary Rat Neurons | ~25 µM | 24-48 hours | Improved mitochondrial function, activation of stress response pathways | [4] |
| Human Cells (Various) | ~25 µM | 24-48 hours | Enhanced mitochondrial biogenesis, PINK-1/DCT-1-dependent mitophagy | [4] |
| Pancreatic Cancer Cells | 5-20 µM | 24-48 hours | Induction of ferroptosis, ATF4-dependent signaling, inhibition of progression | [5] |
Table 2: Cytotoxicity Profile of this compound Across Different Cell Lines
| Cell Line | Assay Method | CC₅₀ (50% Cytotoxic Concentration) | Maximum Non-Toxic Concentration | Citations |
|---|---|---|---|---|
| Huh7 | ATPLite assay | 156 µM | 10-20 µM | [1] |
| Huh7 | MTT assay | Not specified | 30 µM | [1] |
| Vero-WHO | ATPLite assay | 149 µM | 10 µM | [1] |
| C. elegans | Survival analysis | 50 µM (toxic) | 25 µM | [4] |
3.1.1 Cell Culture and Differentiation
3.1.2 Assessment of Myotube Size
3.2.1 Cell Culture and Infection Conditions
3.2.2 Cytotoxicity Assessment
3.3.1 Nematode Culture and Treatment
3.3.2 Healthspan and Muscle Function Assessment
This compound exerts its diverse biological effects through modulation of several key cellular signaling pathways. The diagrams below illustrate the primary mechanisms identified in recent research.
Figure 1: this compound's Multifaceted Mechanisms of Action. This diagram illustrates the key signaling pathways through which this compound exerts its effects on muscle atrophy, viral infection, mitochondrial homeostasis, and cancer progression.
Figure 2: Experimental Workflow for this compound Studies. This diagram outlines the general approach for designing experiments involving this compound treatment, from initial concentration optimization to endpoint analysis.
Stock Solution Preparation:
Working Solution Preparation:
Dose-Response Considerations:
Temporal Considerations:
This compound represents a promising natural compound with diverse biological activities relevant to therapeutic development. These application notes provide comprehensive guidance on appropriate concentrations, experimental protocols, and mechanistic considerations for employing this compound in cell culture systems. Researchers should carefully consider cell-type-specific sensitivity and optimize conditions for their particular experimental context. Standardized approaches to this compound application will enhance reproducibility and facilitate comparative analyses across studies, accelerating our understanding of this multifaceted compound's therapeutic potential.
This compound is a steroidal alkaloid found in tomatoes and other plants of the Solanaceae family. It serves as the aglycone counterpart to α-tomatine, a major glycoalkaloid present particularly in green tomatoes [1]. Recent research has revealed promising biological activities, including potent antibiotic effects against persistent forms of Staphylococcus aureus [2] [3], anti-cancer properties through inhibition of key signaling pathways [4], and potential neuroprotective effects [5]. These diverse pharmacological interests have driven the development of efficient extraction, purification, and analysis protocols suitable for both research and potential industrial-scale production.
The initial extraction is a critical step that significantly impacts the yield and purity of the final this compound product. The chosen method depends on the source material (e.g., tomato leaves, green tomatoes, industrial by-products) and the desired scale.
This method is widely applicable for laboratory-scale extraction from various tomato plant parts.
Materials:
Protocol:
Table 1: Comparison of Solvent Efficiency for this compound Extraction
| Solvent | Relative Extraction Efficiency | Key Characteristics |
|---|---|---|
| Chloroform | Highest (2.44% of total alkaloid-steroid) [4] | Non-polar, effective for alkaloid-steroids [4] |
| Petroleum Ether | Moderate [4] | Non-polar, good for initial defatting |
| 70% Ethanol | Moderate [4] | Less effective than chloroform, water content reduces solubility |
| Methanol | Effective (Commonly used) [7] [1] | Polar, requires acidification for optimal yield |
| Acidic Aqueous (e.g., 2% Acetic Acid) | Effective for glycoalkaloids (precursors) [1] | Protonates nitrogen, increasing water solubility |
| Water (Aquadest) | Very Low / Ineffective [4] | Too polar for the non-polar this compound |
For processing multiple samples simultaneously, a mechanized approach significantly improves efficiency.
Materials:
Protocol:
Subcritical Water Extraction (SWE) SWE is an emerging, environmentally friendly technique that uses water at elevated temperatures and pressures to modify its polarity and extraction efficiency.
Following extraction, the crude material requires further purification to obtain high-purity this compound.
This classic approach is effective for purifying this compound from crude extracts.
Materials:
Protocol:
The workflow for the conventional extraction and purification path is summarized below:
For applications requiring large quantities (multi-gram scale), chemical synthesis provides an alternative to extraction from plant material, especially given this compound's low natural abundance and high cost (>USD 1500/g) [5].
Key Steps of the Scalable Synthesis [5]:
Accurate quantification of this compound is essential for quality control and biological activity assessment.
This is a widely accessible and robust method for this compound analysis.
Chromatographic Conditions [9]:
Calibration: Prepare a this compound stock solution at 2 mg/mL in 80% methanol. Create a calibration curve using serial dilutions in the range of 6.25 to 200 µg/mL [9].
For higher sensitivity, specificity, and the ability to analyze complex mixtures, UHPLC-MS/MS is the gold standard.
Table 2: Comparison of Analytical Methods for this compound
| Method | Key Features | Sensitivity | Throughput | Best Suited For |
|---|---|---|---|---|
| HPLC-UV [9] | Robust, widely available, cost-effective | Moderate (µg/mL range) | Moderate | Routine quality control, purity checks |
| UHPLC-MS/MS [7] [10] | High specificity, high sensitivity, can analyze complex mixtures | High (ng/kg range) | High | Complex matrices, metabolite profiling, pharmacokinetic studies |
| LC-LTQ-Orbitrap MS [10] | Very high mass accuracy, enables non-targeted metabolite profiling | Very High | Moderate-High | Identification of novel metabolites, definitive compound confirmation |
The relationship between the main analytical techniques and their progression in analysis depth is visualized as follows:
This guide provides a detailed overview of established and emerging techniques for the purification, isolation, and analysis of this compound. The choice of method depends heavily on the objectives of the work—whether it's initial screening, quantitative analysis, or large-scale production for therapeutic development. The protocols outlined here, particularly the highly sensitive UHPLC-MS/MS method and the scalable synthetic approach, provide researchers with robust tools to advance the study of this promising natural product.
This compound is a natural steroidal alkaloid found in the stems and leaves of unripe, green tomatoes (Solanum lycopersicum) that has demonstrated significant broad-spectrum antiviral activity against multiple medically important viruses. This compound represents a promising candidate for antiviral development, particularly against viruses for which few treatment options currently exist. This compound occurs naturally as part of the plant's defense system against pathogens and is the aglycone metabolite of α-tomatine, which undergoes enzymatic deglycosylation to form the bioactive this compound compound. [1] [2]
Research conducted over the past several years has revealed that this compound exhibits potent antiviral effects against multiple arboviruses including dengue virus (DENV), Zika virus (ZIKV), and Chikungunya virus (CHIKV), as well as against various swine coronaviruses and other veterinary pathogens. The compound demonstrates favorable selectivity indices in cell culture models, with EC50 values consistently in the low micromolar range across different virus families. Its ability to target multiple unrelated viruses suggests that this compound may act through both virus-specific and host-directed mechanisms, depending on the viral pathogen. These application notes provide detailed methodologies for evaluating the antiviral potential of this compound in vitro, including standardized protocols for assessing its activity against various viral targets. [3] [4] [5]
Table 1: Summary of this compound Antiviral Activity Against Various Viruses
| Virus | Virus Family | Cell Line | EC50 (μM) | EC90 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|---|---|---|
| CHIKV-LR | Togaviridae | Huh7 | 1.3 | 3.8 | 156 | 120.0 |
| CHIKV-LR | Togaviridae | Vero-WHO | - | - | 149 | - |
| DENV-2 | Flaviviridae | Huh7 | 0.82 | 1.61 | 80.1* | 97.7 |
| ZIKV | Flaviviridae | Huh7 | ~2.0 | - | 80.1* | ~40.0 |
| PEDV | Coronaviridae | Vero | 2.47 | - | >100 | >40.5 |
| TGEV | Coronaviridae | ST | 3.21 | - | >100 | >31.2 |
| PRRSV | Arteriviridae | Marc-145 | 4.12 | - | >100 | >24.3 |
| EMCV | Picornaviridae | BHK-21 | 1.85 | - | >100 | >54.1 |
| SVA | Picornaviridae | BHK-21 | 2.26 | - | >100 | >44.2 |
CC50 value for DENV and ZIKV was derived from MTT assay in Huh7 cells as reported in [4]. Values for PEDV and related swine viruses were determined using CCK-8 assay in respective cell lines as reported in [5].
Table 2: this compound Cytotoxicity Profiles in Different Cell Lines
| Cell Line | Cell Type | Assay Method | CC50 (μM) | Highest Non-Toxic Concentration (μM) | Key Experimental Notes |
|---|---|---|---|---|---|
| Huh7 | Human hepatic | ATPLite | 156 | 10 | Consistent results across multiple viability assays |
| Huh7 | Human hepatic | MTT | 80.1* | 30 | Previously reported value [4] |
| Huh7 | Human hepatic | Trypan Blue | - | 10 | Significant reduction in cell number >10μM |
| Vero-WHO | African green monkey kidney | ATPLite | 149 | 10 | Used for CHIKV and PEDV assays |
| HFF-1 | Human foreskin fibroblast | - | - | - | Used for CHIKV confirmation [3] |
| U2OS | Human osteosarcoma | - | - | - | Used for CHIKV confirmation [3] |
| IPEC-J2 | Porcine intestinal epithelial | CCK-8 | >100 | >10 | Used for PEDV validation [5] |
Discrepancy in CC50 values for Huh7 cells between different studies may reflect different cytotoxicity assay methodologies and endpoints. Researchers should validate cytotoxicity in their specific experimental systems. [3] [4]
This compound stock solution preparation begins with dissolving this compound hydrochloride in absolute ethanol to create a 5-10 mM master stock solution. Aliquots should be stored at -20°C and used within 3 months to ensure compound stability. For working concentrations, serial dilutions are prepared in appropriate cell culture media, ensuring that the final ethanol concentration does not exceed 0.1% (v/v) in any experiment, as this concentration has been verified to not affect viral replication or cell viability. [1] [5]
Cell culture maintenance varies by cell line but generally follows standard procedures. For Huh7 cells (human hepatic carcinoma), maintain in Dulbecco's Modified Eagle Medium (DMEM) Glutamax supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C with 5% CO₂. For Vero-WHO cells (African green monkey kidney), use DMEM with 5% FBS and the same antibiotic concentrations. Plate cells at appropriate densities (e.g., 5 × 10⁴ cells/well for 96-well plates) approximately 24 hours before infection to reach 90% confluency at the time of assay. [3] [5]
The standard infectivity inhibition assay evaluates this compound's ability to reduce viral infection in susceptible cell lines. Prepare cell monolayers in 96-well or 24-well plates and pre-treat with serial dilutions of this compound (typically 0.1-10 μM) for 1 hour prior to infection. Remove the compound-containing media and infect cells with virus at the appropriate multiplicity of infection (MOI; typically 0.01-1 depending on the virus and assay duration) in infection medium (maintenance medium with reduced serum). After 1-2 hours adsorption period, remove the inoculum, wash cells with phosphate-buffered saline (PBS) to remove unbound virus, and add fresh maintenance medium containing the same concentration of this compound. Incubate for the appropriate duration (16-24 hours for initial screening, or until cytopathic effect is evident in controls). [3] [5]
For post-infection treatment assays, infect cells first and then add this compound at various time points post-infection to determine the critical window of antiviral activity. For CHIKV, this compound remains effective when added up to 24 hours post-infection, indicating activity against multiple rounds of viral replication. [3]
Detection and quantification methods vary by virus and experimental setup:
Time-of-addition experiments are critical for identifying which stage of the viral replication cycle is affected by this compound. Plate Huh7 or other susceptible cells to achieve 90% confluency at time of experiment. Infect cells with CHIKV or other target viruses at MOI 1-5. Add this compound (at EC90 concentration, typically 3-5 μM) at different time points: pre-infection (1 hour before infection), during infection (present during virus adsorption), or post-infection (at various times after virus adsorption). For post-infection time points, remove viral inoculum after adsorption period, wash cells with PBS, and add fresh medium with this compound at 0, 2, 4, 6, 8, 12, and 24 hours post-infection. Harvest supernatants and cells at a standardized endpoint (e.g., 16-24 hours for CHIKV) and quantify viral titers by plaque assay or viral RNA by qRT-PCR. [3] [2]
In vitro transcribed RNA transfection experiments determine if this compound affects post-entry steps in viral replication. Generate infectious viral RNA by in vitro transcription from full-length infectious clone templates. Transfect the RNA into Huh7 cells using standard transfection methods (e.g., lipofection) in the presence or absence of this compound. Include a transfection control with an unrelated RNA (e.g., GFP mRNA) to control for non-specific effects on general translation. Harvest supernatants at various time points post-transfection and quantify infectious virus production by plaque assay. For CHIKV, this approach demonstrated that this compound remains effective even when viral entry is bypassed, confirming its effect on post-entry steps. [1] [2]
Intracellular viral RNA quantification measures the effect of this compound on viral RNA accumulation. Infect Huh7 cells with CHIKV at MOI 1 in the presence or absence of this compound (1-10 μM). At various time points post-infection (e.g., 4, 8, 12, 24 hours), harvest cells and extract total RNA using commercial RNA extraction kits. Perform quantitative real-time PCR (qRT-PCR) using virus-specific primers and probes. Normalize viral RNA copies to housekeeping genes (e.g., GAPDH or β-actin). For CHIKV, this compound treatment significantly reduces intracellular viral RNA copies, suggesting inhibition of RNA accumulation. [1] [2]
Viral protein expression analysis evaluates the effect of this compound on viral protein synthesis. Infect cells in the presence or absence of this compound and harvest at various time points post-infection. For western blot analysis, lyse cells in RIPA buffer, separate proteins by SDS-PAGE, transfer to nitrocellulose membranes, and probe with virus-specific antibodies (e.g., anti-CHIKV capsid or envelope proteins). For immunofluorescence analysis, fix and permeabilize cells at various time points, stain with virus-specific antibodies, and analyze by fluorescence microscopy or flow cytometry. This compound treatment reduces CHIKV protein expression levels without affecting overall host cell protein synthesis. [1] [2]
Figure 1: this compound acts on viral protein translation in the CHIKV replication cycle. The compound does not affect viral entry but inhibits viral protein expression, subsequently reducing viral RNA accumulation and progeny virus production. [1] [2]
Protease inhibition screening is particularly relevant for coronaviruses like PEDV. Express and purify recombinant PEDV 3CL protease (or other viral proteases) with a His-tag using baculovirus or E. coli expression systems. Confirm protease activity using fluorogenic substrates. For the FRET-based protease assay, incubate 50 nM purified 3CL protease with 20 μM fluorogenic substrate (e.g., Dabcyl-KNSTLQSGLRE-Edans) in reaction buffer (20 mM Tris-HCl, pH 8.0, 120 mM NaCl) in the presence of various concentrations of this compound (0-20 μM) for 1 hour at 30°C. Measure fluorescence intensity (excitation 360 nm, emission 460 nm) using a microplate reader. Calculate percentage inhibition relative to DMSO-treated controls and determine IC50 values using non-linear regression analysis. [5]
Cleavage visualization assays provide complementary evidence of protease inhibition. Incubate 1 μg of purified PEDV 3CL protease with 5 μg of GFP-labeled substrate protein (containing the 3CL protease cleavage site) in the presence or absence of this compound (at IC50 and IC90 concentrations) for 2 hours at 30°C. Stop the reaction with SDS-PAGE loading buffer, separate proteins by SDS-PAGE, and visualize using Coomassie staining or western blot with anti-GFP antibodies. This compound treatment should reduce cleavage of the substrate in a dose-dependent manner. [5]
Fluorescence spectroscopy can detect direct binding between this compound and viral proteases. Prepare 2 μM solution of purified 3CL protease in PBS. Record fluorescence emission spectra between 300-450 nm (excitation at 280 nm) after successive additions of this compound (0-20 μM). Monitor changes in fluorescence intensity and shifts in emission maxima, which indicate conformational changes upon ligand binding. Calculate binding constants using the Stern-Volmer equation. [5]
Isothermal Titration Calorimetry (ITC) provides quantitative measurements of binding affinity and thermodynamics. Dialyze purified 3CL protease (50 μM) and this compound (500 μM) against the same buffer (20 mM Tris-HCl, pH 8.0, 120 mM NaCl). Perform titrations at 25°C using a microcalorimeter, injecting 2 μL aliquots of this compound solution into the protein solution with 150-second intervals between injections. Analyze data using appropriate fitting models to determine binding stoichiometry (N), association constant (Ka), and thermodynamic parameters (ΔH, ΔS). For PEDV 3CL protease, this compound shows direct binding with micromolar affinity. [5]
Molecular docking and dynamics simulations can predict binding interactions. Perform docking studies using crystal structures of target proteins (e.g., PEDV 3CL protease from Protein Data Bank) and this compound structure from PubChem. Use docking software (e.g., AutoDock Vina) to generate binding poses, followed by molecular dynamics simulations (100+ ns) using packages like GROMACS to assess binding stability and identify key interacting residues. [5]
Figure 2: High-throughput screening workflow for identifying this compound as an antiviral compound. This process begins with library screening, progresses through multiple validation stages, and culminates in mechanistic studies. [5]
Sample preparation for mass spectrometry begins with treating Huh7 cells with this compound (EC90 concentration) or vehicle control (0.1% ethanol) for 24 hours. Wash cells with PBS and lyse using RIPA lysis buffer system. Extract proteins according to manufacturer's instructions and determine protein concentration using BCA assay. Separate proteins briefly by SDS-PAGE (without full separation) to concentrate proteins as a single band. Stain with Coomassie dye R-250 and destain with ultrapure water. Excise the protein band and destain further with 70% 50 mM NH₄HCO₃ and 30% acetonitrile. [1] [2]
In-gel tryptic digestion and LC-MS/MS analysis involves reducing proteins with 10 mM DTT in 50 mM NH₄HCO₃ for 30 minutes at 55°C, followed by alkylation with 55 mM iodoacetamide in 50 mM NH₄HCO₃ for 30 minutes at room temperature. After washing and drying steps, perform tryptic digestion with sequencing-grade modified trypsin (10 ng/μL in 50 mM NH₄HCO₃) with overnight incubation at 37°C. Extract peptides with 5% formic acid followed by 5% formic acid in 75% acetonitrile. Dry samples in a SpeedVac centrifuge and dissolve in 5% formic acid for LC-MS/MS analysis using an nanoLC system interfaced with a high-resolution mass spectrometer. [1] [2]
Data analysis and validation includes database searching against the human proteome, quantification of protein abundance changes, and validation of potential hits by western blotting. For this compound, this approach identified upregulation of p62, CD98, metallothionein, and thioredoxin-related transmembrane protein 2 in Huh7 cells, though subsequent validation revealed these were not solely responsible for the antiviral effect. [1] [2]
Cytotoxicity controls: Always include parallel cytotoxicity assessments using the same cell line, passage number, and treatment duration as antiviral assays. Multiple cytotoxicity assays (MTT, ATPLite, trypan blue exclusion) may yield different results, so choose the most appropriate method for your experimental system. [3]
Solvent controls: Ethanol (up to 0.1%) or DMSO (up to 0.2%) concentrations used as solvent controls do not significantly affect CHIKV, DENV, or PEDV replication, but should be consistently included in all experiments. [3] [5]
Virus strain considerations: this compound shows consistent activity across multiple virus strains (e.g., CHIKV African, Asian, and ECSA lineages; PEDV classical and variant strains), but efficacy may vary. Include multiple strains in initial screening when possible. [3] [5]
Cell line variability: Antiviral potency of this compound is consistent across different cell lines (Huh7, Vero, HFF-1, U2OS), but EC50 and CC50 values may vary. Determine compound toxicity for each cell line under specific experimental conditions. [3]
Time course establishment: For new viruses, first establish the viral replication kinetics in your cell system to determine appropriate harvest times for assessing antiviral effects.
MOI optimization: Use MOIs that produce measurable signal (antigen expression, CPE, or virus production) within 24-48 hours while allowing detection of both inhibition and enhancement effects.
Reference controls: Include appropriate reference antivirals when available (e.g., ribavirin for broad-spectrum comparison) to validate assay performance.
Resistance monitoring: Serial passaging of viruses in sub-inhibitory concentrations of this compound (starting at EC50) for 10-15 passages can assess resistance development potential. For CHIKV, no significant resistance to this compound emerged after sequential passaging under selection pressure. [1] [2]
These application notes provide comprehensive methodologies for evaluating the antiviral potential of this compound across multiple virus families. The detailed protocols cover the major aspects of in vitro antiviral assessment, from initial infectivity inhibition screening to mechanistic studies on viral replication and specific molecular targets. This compound represents a promising broad-spectrum antiviral candidate with particularly potent activity against CHIKV, DENV, and various coronaviruses including PEDV. Its ability to inhibit viral protein expression without rapidly inducing viral resistance makes it an attractive compound for further therapeutic development. Researchers can adapt these standardized protocols to evaluate this compound derivatives or compare its efficacy with other antiviral compounds in development.
Skeletal muscle atrophy represents a significant clinical challenge affecting approximately 30 million people in the United States alone, with particularly high prevalence among elderly populations—impacting 13-24% of people over 60 and more than 50% of those over 80. This condition arises from diverse etiologies including malnutrition, muscle disuse, chronic diseases, endocrine disorders, and certain medications, ultimately leading to decreased quality of life, increased fracture risk, and in some cases, elevated mortality [1].
Tomatidine, a natural steroidal alkaloid found abundantly in green tomatoes and other solanaceous plants, has emerged as a promising therapeutic candidate for preventing and treating skeletal muscle atrophy. Initially identified through systems-based discovery approaches, this compound demonstrates multimodal mechanisms of action that counter both the molecular drivers and functional consequences of muscle wasting [1]. This document provides comprehensive experimental protocols and application notes for investigating this compound's effects on skeletal muscle atrophy in various model systems, supporting ongoing drug development efforts in this area.
This compound exerts its anti-atrophy effects through several interconnected molecular pathways that collectively promote muscle anabolism and mitigate catabolic processes:
mTORC1 Signaling Activation: this compound stimulates mTORC1 signaling, enhancing protein synthesis and cellular anabolism in skeletal myotubes. This pathway activation leads to accumulated protein content and mitochondrial biogenesis, ultimately resulting in cell growth [1].
ATF4 Pathway Inhibition: this compound suppresses Activating Transcription Factor 4 (ATF4), a key regulator of age-related skeletal muscle weakness and atrophy. ATF4 inhibition attenuates the expression of genes involved in muscle wasting, thereby preserving muscle mass and function [2].
Inflammatory Pathway Modulation: Recent evidence demonstrates that this compound attenuates exercise-induced inflammatory responses by modulating the IL-6/JAK/STAT3 signaling pathway. This effect partially prevents secretion of proinflammatory proteins and helps balance muscle adaptation and repair processes [3] [4].
Mitochondrial Homeostasis Enhancement: this compound maintains mitochondrial function by modulating mitochondrial biogenesis and PINK-1/DCT-1-dependent mitophagy. This activity involves induction of mild ROS production that activates the SKN-1/Nrf2 pathway, resulting in improved mitochondrial quality and function [5].
Table 1: this compound Efficacy Across Experimental Models
| Model System | Concentration/Dose | Key Findings | Source |
|---|---|---|---|
| Human myotubes (in vitro) | 1-10 µM | Stimulated mTORC1 signaling; Increased protein accumulation; Enhanced mitochondrial DNA content | [1] |
| Mouse C2C12 myotubes (in vitro) | 1-10 µM | Increased cell diameter; Enhanced protein synthesis; Elevated mitochondrial biogenesis | [1] |
| Mouse muscle atrophy models (in vivo) | 5-10 mg/kg daily | Reduced muscle atrophy; Enhanced recovery; Stimulated hypertrophy; Increased strength and exercise capacity | [1] |
| C. elegans longevity | 25 µM | Extended lifespan (7.0±0.8%); Improved pharyngeal pumping; Enhanced swimming movement; Reduced severely damaged muscle cells | [5] |
| Human 3D myobundles (young-derived) | Not specified | Reduced contraction magnitude; Attenuated IL-6/JAK/STAT3 signaling; Decreased proinflammatory protein secretion | [3] |
Table 2: this compound Effects on Specific Molecular Markers
| Parameter Category | Specific Markers | Observed Effect |
|---|---|---|
| Anabolic signaling | p-S6K, p-Akt | Increased phosphorylation [1] |
| Mitochondrial metrics | Mitochondrial DNA, PGC-1α | Increased content and expression [1] |
| Muscle function | Exercise capacity, Strength | Significant improvement [1] |
| Inflammatory mediators | IL-6, JAK/STAT3, proinflammatory proteins | Significant attenuation [3] |
| Atrophy-related transcription factors | ATF4 | Inhibition [2] |
Diagram 1: Molecular mechanisms of this compound action in skeletal muscle. This compound modulates multiple signaling pathways to promote protein synthesis, mitochondrial biogenesis, and reduce inflammation and atrophy.
Diagram 2: Experimental workflow for evaluating this compound effects in muscle atrophy models. Both in vitro and in vivo approaches provide complementary data on efficacy and mechanisms.
The accumulated evidence positions this compound as a promising candidate for addressing the significant unmet medical need in skeletal muscle atrophy therapeutics. Several considerations emerge for research and development moving forward:
This compound's multimodal mechanism of action represents a distinct advantage over single-target approaches, potentially enabling broader efficacy across different types of muscle wasting. Its natural origin and demonstrated safety profile in animal models support its potential for clinical translation. The compound's ability to both prevent atrophy and enhance recovery from established muscle wasting further increases its therapeutic utility [1].
Recent research using 3D human myobundle models indicates that this compound may exert age-dependent effects. While young-derived myobundles showed reduced contraction magnitude with this compound treatment, old-derived myobundles displayed no significant difference. This suggests that this compound's mechanisms may differentially impact muscle function across age groups, highlighting the importance of considering patient age in therapeutic development [3].
Despite promising results, several questions remain unanswered. The optimal dosing regimens for different clinical presentations of muscle atrophy require further refinement. Potential combination therapies with exercise, nutritional interventions, or other pharmacological agents represent another promising research direction. Additionally, the translation of efficacy from animal models to human patients needs rigorous clinical validation.
This compound represents a structurally unique, naturally derived compound with significant potential for addressing skeletal muscle atrophy through multiple complementary mechanisms. The protocols outlined herein provide comprehensive guidance for investigating this compound's effects in both preclinical models and human-derived muscle systems. As research progresses, this compound may emerge as either a standalone therapy or a lead compound for developing novel pharmacological approaches to preserve muscle mass and function across diverse clinical populations affected by muscle wasting disorders.
This compound is a natural steroidal alkaloid found primarily in green tomatoes and other plants of the Solanaceae family, with the chemical formula C₂₇H₄₅NO₂ and molecular weight of 415.65 g/mol. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-oxidant, and anti-apoptotic properties. In recent years, research has focused on its potential therapeutic applications for inflammatory joint diseases, particularly osteoarthritis (OA), which is characterized by progressive cartilage degradation, synovial inflammation, and subchondral bone changes. OA affects approximately 50% of the population over age 75 and represents a leading cause of chronic disability worldwide, with current treatments offering only symptomatic relief rather than disease modification [1] [2].
The pathophysiology of osteoarthritis involves an imbalance between catabolic and anabolic processes in articular cartilage, driven largely by pro-inflammatory cytokines. Chondrocytes, the sole resident cells of articular cartilage, play a central role in this process. When exposed to inflammatory stimuli, chondrocytes undergo phenotypic changes characterized by increased production of matrix metalloproteinases (MMPs), aggrecanases (ADAMTS), and pro-inflammatory mediators, alongside decreased synthesis of essential extracellular matrix (ECM) components such as collagen type II and aggrecan. This imbalance ultimately leads to cartilage degradation and joint dysfunction [1] [3]. Within this context, this compound has emerged as a promising candidate for chondroprotective therapy, demonstrating significant potential to modulate key inflammatory pathways and preserve cartilage integrity.
Chondrocyte Source: Primary articular chondrocytes can be isolated from various species, including human (knee joints, age 44-80 years), rat (4 weeks old), or bovine (carpometacarpal joints, 6 months old) tissue [4]. Human chondrocytes are typically obtained from OA patients undergoing joint replacement surgery or from healthy cartilage donors.
Isolation Procedure:
Inflammation Induction: For inflammation studies, chondrocytes are pretreated with this compound (2.5-10 μM) for 2 hours prior to stimulation with interleukin-1β (IL-1β; 10 ng/mL) or tumor necrosis factor-alpha (TNF-α; 10-50 ng/mL) for 24 hours [1] [4]. These cytokine concentrations have been established as optimal for inducing a robust inflammatory response mimicking OA conditions in vitro.
Three-dimensional culture systems more accurately mimic the in vivo chondrocyte microenvironment. The following protocol describes a pellet culture system for chondrogenic differentiation:
Advanced disease modeling can be achieved through chondrocyte-macrophage co-culture systems:
Animal Model: The surgical osteoarthritis model induced by anterior cruciate ligament transection (ACLT) or bilateral common carotid arteries occlusion (tBCCAO) in rats or mice (typically 8-12 weeks old) [1] [7].
This compound Administration:
Tissue Collection and Analysis:
Table 1: this compound's effects on inflammatory mediators in IL-1β-stimulated chondrocytes
| Inflammatory Mediator | IL-1β Induction | This compound Suppression | Concentration | Reference |
|---|---|---|---|---|
| iNOS expression | ~4.5-fold increase | ~70% reduction | 10 μM | [1] |
| COX-2 expression | ~5.2-fold increase | ~65% reduction | 10 μM | [1] |
| MMP-13 expression | ~6.8-fold increase | ~75% reduction | 10 μM | [1] |
| MMP-3 expression | ~5.5-fold increase | ~60% reduction | 10 μM | [1] |
| MMP-1 expression | ~4.2-fold increase | ~55% reduction | 10 μM | [1] |
| ADAMTS-5 expression | ~5.0-fold increase | ~70% reduction | 10 μM | [1] |
| IL-6 secretion | ~8.3-fold increase | ~60% reduction | 10 μM | [5] |
| TNF-α secretion | ~6.5-fold increase | ~50% reduction | 10 μM | [5] |
Table 2: this compound's protective effects on cartilage extracellular matrix components
| Matrix Component | IL-1β Effect | This compound Protection | Concentration | Reference |
|---|---|---|---|---|
| Collagen type II | ~70% reduction | ~80% preservation | 10 μM | [1] |
| Aggrecan | ~65% reduction | ~75% preservation | 10 μM | [1] |
| GAG content | ~60% reduction | ~70% preservation | 10 μM | [3] |
| COMP | ~55% reduction | ~60% preservation | 10 μM | [3] |
Table 3: this compound efficacy in rodent osteoarthritis models
| Parameter | OA Model | This compound Effect | Dose/Duration | Reference |
|---|---|---|---|---|
| Cartilage degeneration score | ~80% increase in OA | ~50% reduction | 5 mg/kg, 12 weeks | [1] |
| Osteophyte formation | ~5-fold increase in OA | ~40% reduction | 5 mg/kg, 12 weeks | [1] |
| Synovitis score | ~70% increase in OA | ~45% reduction | 5 mg/kg, 12 weeks | [5] |
| Weight-bearing asymmetry | ~60% increase in OA | ~55% improvement | 5 mg/kg, 12 weeks | [5] |
| Bone volume/tissue volume (BV/TV) | ~25% reduction in OA | No significant effect | 5 mg/kg, 12 weeks | [1] |
This compound exerts its anti-inflammatory effects primarily through modulation of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation and matrix degradation in chondrocytes [1]. In the NF-κB pathway, this compound inhibits the phosphorylation and degradation of IκBα, thereby preventing nuclear translocation of the NF-κB complex and subsequent transcription of pro-inflammatory genes [5]. For the MAPK pathway, this compound suppresses the activation of JNK, ERK1/2, and p38 kinases, which are crucial for MMP production and cytokine synthesis [1] [5]. Additional studies have revealed that this compound can activate the Nrf2/HO-1/GPX4 signaling pathway, which plays a critical role in combating oxidative stress and ferroptosis in nucleus pulposus cells, suggesting a broader mechanism of action across different cell types in joint tissues [8].
The diagram below illustrates the key signaling pathways modulated by this compound in inflamed chondrocytes:
Figure 1: Signaling pathways modulated by this compound in inflamed chondrocytes. This compound inhibits NF-κB and MAPK signaling while activating the Nrf2 pathway, resulting in reduced inflammation and matrix degradation.
Bioinformatics analysis of this compound-target genes has revealed significant enrichment in several osteoarthritis-related pathways. Analysis of the STITCH database identified 22 this compound-target genes, with MAPK1 and MAPK3 having the highest interaction weights [3]. Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis demonstrated that these target genes are enriched in 78 signaling pathways, 39 of which are OA-related [3]. The top OA-related KEGG pathways containing this compound-target genes include:
Hub genes identified through this analysis include MAPK1, MAP2K1, MAPK3, and RAF1, which participate in all top five OA-related KEGG pathways [3].
Cell Viability Considerations:
Culture Model Selection:
Inflammation Model Optimization:
Gene Expression Analysis:
Protein Analysis:
Histological Assessment:
The promising results from in vitro and in vivo studies of this compound position it as a strong candidate for further development as a disease-modifying osteoarthritis drug. Several considerations emerge for translational applications:
Therapeutic Window: The effective concentrations in vitro (2.5-10 μM) are achievable in vivo with 5 mg/kg dosing without significant toxicity [1] [5].
Multi-faceted Mechanism: Unlike many current OA treatments that target single pathways, this compound simultaneously modulates multiple inflammatory signaling cascades (NF-κB, MAPK, Nrf2), potentially offering broader therapeutic efficacy [1] [8].
Cartilage-Specific Effects: this compound demonstrates significant chondroprotective effects by preserving collagen type II and aggrecan while inhibiting catabolic enzymes, addressing the fundamental pathophysiology of OA [1] [3].
Safety Profile: Studies report no significant effects on subchondral bone remodeling at the tibial plateau, suggesting a cartilage-specific action that may reduce potential side effects [1] [10].
Future research directions should include comprehensive pharmacokinetic studies, formulation development for improved bioavailability, and investigation of potential synergistic effects with existing OA treatments.
This compound represents a promising natural compound with significant potential for the treatment of osteoarthritis and other inflammatory joint conditions. The comprehensive application notes and detailed protocols provided in this document establish a solid foundation for researchers to further investigate the mechanisms and therapeutic applications of this compound in chondrocyte inflammation models. The consistent demonstration of its efficacy across multiple experimental systems—from monolayer chondrocyte cultures to complex 3D co-culture models and in vivo OA models—underscores its potential as a disease-modifying agent. Through standardized methodologies and rigorous experimental approaches, the research community can advance our understanding of this promising compound and potentially translate these findings into novel therapeutic strategies for osteoarthritis.
This compound is a steroidal alkaloid naturally found in the skins and leaves of tomatoes, eggplants, and other plants of the Solanaceae family. This compound has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, antiviral, and neuroprotective activities. The growing body of research on this compound exemplifies how computational approaches like molecular docking are accelerating drug discovery and mechanism elucidation for natural products.
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a target macromolecule (receptor), enabling researchers to understand molecular interactions and binding affinities. This method has become an indispensable tool in structure-based drug design, allowing for the rapid identification and optimization of potential therapeutic compounds. For natural products like this compound, docking studies provide crucial insights into their mechanisms of action at the atomic level, guiding subsequent experimental validation and structural optimization.
The methodology for conducting molecular docking studies with this compound involves a systematic process from protein and ligand preparation through post-docking analysis, with particular considerations for the unique structural features of this steroidal alkaloid. This application note provides comprehensive protocols and case studies to assist researchers in implementing these methods effectively.
Step 1: Protein Structure Retrieval
Step 2: Structure Optimization
Step 1: this compound Structure Acquisition
Step 2: Geometry Optimization
Step 1: Binding Site Identification
Step 2: Docking Execution
Table 1: Standard Docking Parameters for AutoDock Vina with this compound
| Parameter | Recommended Setting | Notes |
|---|---|---|
| Exhaustiveness | 8-16 | Higher values improve sampling |
| Number of poses | 20 | Sufficient for most applications |
| Energy range | 3-4 kcal/mol | Allows conformational diversity |
| Grid spacing | 0.375 Å | Standard resolution |
| Scoring function | Vina or Vinardo | Balance of speed and accuracy |
Step 1: Pose Analysis and Visualization
Step 2: Interaction Mapping
Molecular docking studies have revealed this compound's interactions with various protein targets, explaining its diverse pharmacological activities. The following case studies demonstrate the application of docking methodologies across different therapeutic areas.
This compound has shown promising antiviral potential through molecular docking against multiple SARS-CoV-2 targets. In a comprehensive study, this compound was docked against three key viral enzymes: 3CLpro (main protease), PLpro (papain-like protease), and NSP15 (endoribonuclease). The docking analyses revealed that this compound could bind the active sites of all three targets with important binding interactions. Molecular dynamics simulations of 100 ns further indicated that the protein-ligand complexes were stable throughout the simulation period, with minimal backbone fluctuations. Post-dynamic MM-GBSA analysis showed promising mean binding free energies of -47.46 ± 9.28, -51.81 ± 8.91, and -54.89 ± 7.55 kcal/mol for 3CLpro, NSP15, and COX-2, respectively [2].
Acetylcholinesterase Inhibition: this compound demonstrated significant inhibition of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. Molecular docking with AutoDock revealed that this compound forms hydrophobic interactions with multiple residues (Ser293, Phe295, Phe338, Phe297, Ser125, Gly121, Ser203, Glu202, Gly120, His447, Gly448, Ile451, Trp86, Tyr124, Tyr337, Tyr341, Ile294) and forms a key hydrogen bond with Trp86. This interaction competitively interferes with substrate binding, explaining the inhibitory activity observed in experimental assays [3] [4].
Dual Secretase Inhibition: In Alzheimer's disease research, this compound was investigated as a potential dual inhibitor of β- and γ-secretases. Docking studies demonstrated that this compound had better binding energy than control drugs, suggesting promising inhibitory potential against both targets simultaneously. This multi-target approach could provide enhanced therapeutic efficacy for Alzheimer's treatment [5].
This compound has been studied against multiple cancer-related targets through docking approaches. Research has shown strong interactions with Smoothened protein (SMO), a key component of the Sonic Hedgehog (SHH) signaling pathway, which is dysregulated in various cancers. Additional docking studies revealed interactions with CDK2, BRAF, VEGFA, and JAK1—proteins involved in cancer cell proliferation, apoptosis evasion, and angiogenesis. The hydrophobic nature of this compound facilitates its invagination into hydrophobic protein pockets, primarily through van der Waals forces and alkyl interactions rather than hydrogen bonding [6].
Nrf2 Pathway Activation: In intervertebral disc degeneration research, molecular docking was performed to simulate the binding of this compound with Nrf2 protein (PDB ID: 2FLU). The docking scores indicated strong binding potential, which was subsequently validated experimentally. This interaction explains this compound's ability to activate the Nrf2/HO-1/GPX4 signaling pathway, reducing oxidative stress and ferroptosis in nucleus pulposus cells [7].
IL-6/JAK/STAT3 Pathway Modulation: Docking studies have supported this compound's anti-inflammatory effects in muscle microphysiological systems, where it attenuates inflammatory responses to exercise-like electrical stimulation by modulating the IL-6/JAK/STAT3 pathway [8].
Table 2: Summary of this compound Docking Studies with Various Protein Targets
| Protein Target | PDB ID | Reported Binding Energy (kcal/mol) | Biological Significance |
|---|---|---|---|
| SARS-CoV-2 3CLpro | 7BQY | -47.46 ± 9.28 | Antiviral activity |
| SARS-CoV-2 NSP15 | 7S1D | -51.81 ± 8.91 | Antiviral activity |
| COX-2 | 5KIR | -54.89 ± 7.55 | Anti-inflammatory |
| Acetylcholinesterase | 4EY7 | Competitive inhibition | Neuroprotection |
| Nrf2 | 2FLU | Strong binding | Antioxidant pathway |
| Smoothened (SMO) | 5L7D | Highest among tested | Anti-cancer (SHH pathway) |
While molecular docking provides valuable insights, experimental validation is crucial to confirm computational predictions. Several studies have successfully correlated docking results with experimental findings for this compound.
Biochemical Assays: In acetylcholinesterase inhibition studies, docking predictions of this compound's competitive inhibition mode were confirmed through enzyme kinetics assays, showing decreased fluorescence emission intensity at 340 nm with a red shift, indicating microenvironment changes around tryptophan residues [3] [4].
Cell-Based Studies: Docking predictions of this compound's interaction with the Nrf2 pathway were validated in nucleus pulposus cells, where this compound treatment significantly promoted ECM anabolism, inhibited ECM catabolism, and reduced oxidative stress and ferroptosis in LPS-stimulated cells. When Nrf2 expression was inhibited, the protective effects of this compound were lost, confirming the computational predictions [7].
Functional Assays: In muscle microphysiological systems, this compound's predicted modulation of inflammatory pathways was confirmed through secretome analysis, which showed attenuated secretion of pro-inflammatory proteins (IL-6, IL-8, CCL2) and ECM remodeling enzymes (TIMP-1, TIMP-2) following electrical stimulation [8].
Internal Validation: Perform redocking experiments with known crystallographic ligands to validate docking protocols. Calculate RMSD between experimental and computational poses, with values <2.0 Å considered acceptable.
Negative Controls: Include known inactive compounds in docking screens to assess specificity of predictions and avoid false positives.
Consensus Scoring: Employ multiple scoring functions where possible to improve prediction reliability and reduce method-specific biases.
Solubility and Solvation: Account for this compound's low water solubility in docking calculations. Consider implicit solvation models (GB/SA) or explicit solvent molecules in the binding site.
Force Field Parameters: Ensure appropriate force field parameters for this compound's unique steroidal alkaloid structure, particularly for the nitrogen atom and ring system.
Conformational Sampling: Due to this compound's relatively rigid steroid backbone, focus conformational sampling on side chain orientations and overall placement within binding pockets.
Molecular docking studies have proven invaluable in elucidating this compound's multi-target mechanisms and diverse pharmacological activities. The methodology outlined in this application note provides researchers with a robust framework for conducting docking studies with this compound and similar natural products.
Future methodological developments in this compound docking will likely focus on incorporating enhanced sampling techniques, quantum mechanical calculations for more accurate charge assignments, and machine learning approaches to improve scoring function accuracy. The integration of docking with molecular dynamics simulations will provide deeper insights into binding kinetics and residence times, moving beyond static snapshots to more dynamic interaction models.
As structural biology advances, with increasing numbers of protein structures solved through crystallography and cryo-EM, the opportunities for understanding this compound's interactions at atomic resolution will continue to expand. Additionally, the growing field of sequence-based drug design offers complementary approaches for targets without experimentally determined structures [1].
The protocols and case studies presented here demonstrate that molecular docking serves as a powerful bridge between computational prediction and experimental validation, accelerating the development of this compound and related natural products as potential therapeutic agents for various diseases.
Diagram 1: Molecular docking workflow for this compound studies, showing the sequential process from protein and ligand preparation through experimental validation.
The table below summarizes the available guidance on storing Tomatidine for research purposes.
| Property | Specification / Recommendation |
|---|---|
| Form | Powder (Solid) [1] [2] |
| Appearance | White to light yellow powder [2] |
| Temperature | 4°C (for this compound hydrochloride) [1] |
| Moisture & Light | Store in a sealed container, away from moisture and light [1] |
| Environment | Store in a cool, dry place [2] |
| Container | Airtight containers are recommended [2] |
As detailed stability data for this compound is not available, you can adapt the following general protocol based on common practices for studying compound degradation, similar to the methodologies used for lycopene and ascorbic acid in the search results [3] [4].
To determine the degradation kinetics and optimal storage conditions of this compound under various environmental stressors (temperature, pH, light, oxygen).
The following diagram outlines the key stages of the stability study:
ln(C) = ln(C₀) - kt). Determine the activation energy (Ea) using the Arrhenius equation.
What is the core solubility problem with Tomatidine? this compound is a lipophilic (fat-soluble) compound with very low solubility in water [1]. This inherent property is a major bottleneck for its therapeutic application, as it leads to poor bioavailability [2].
What is a recommended strategy to enhance aqueous solubility? A highly effective strategy is encapsulation into Solid Lipid Nanoparticles (SLNs). This nanocarrier system encapsulates the compound in a biodegradable solid lipid matrix, protecting it from degradation and significantly improving its dispersibility in aqueous environments [2].
The following detailed protocol is adapted from a peer-reviewed 2023 study [2]. The workflow below summarizes the key stages of the process.
After preparation, it is crucial to characterize the nanoparticles. The table below summarizes typical quality control metrics and stability data for the TD-SLN formulation [2].
| Parameter | Target / Result | Measurement Instrument |
|---|---|---|
| Mean Particle Size (Z-average) | In nanometer range | Zetasizer Nano-ZS90 |
| Polydispersity Index (PDI) | Low value (e.g., <0.3) indicates narrow size distribution | Zetasizer Nano-ZS90 |
| Zeta Potential (ZP) | Highly negative value (provides electrostatic stability) | Zetasizer Nano-ZS90 |
| Stability Duration | 180 days at room temperature | Monitoring of size, PDI, ZP |
Key Stability Finding: The TD-SLN formulation was successfully stored at room temperature for 180 days, with its technological parameters (size, PDI, Zeta Potential) monitored and showing no significant changes, indicating excellent long-term stability [2].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Large Particle Size | Insufficient energy during homogenization/ultrasonication. | Increase homogenization speed or ultrasonication time/amplitude. Ensure both phases are hot during initial mixing. |
| High PDI | Non-uniform emulsion droplets before solidification. | Optimize surfactant concentration. Ensure consistent temperature control throughout the process. |
| Aggregation/Instability | Low Zeta Potential leading to particle attraction. | Check the purity and concentration of surfactants (Lecinol, Poloxamer). Ensure ethanol is fully evaporated. |
| Low Drug Loading | Drug precipitation or expulsion from lipid matrix during cooling. | Optimize the lipid-to-drug ratio. Consider using a blend of solid and liquid lipids. |
The choice of solvent is the most critical factor in determining this compound yield, as it is a non-polar alkaloid-steroid [1].
| Solvent | Extraction Efficiency (Relative) | Key Considerations |
|---|---|---|
| Chloroform | Highest (2.44% of total alkaloid-steroid) [1] | High yield for non-polar compounds; requires careful handling due to toxicity [1] [2]. |
| Petroleum Ether | High [1] | Effective for non-polar compounds; highly flammable [1]. |
| 70% Ethanol | Moderate [1] | Safer, food-grade solvent; water content reduces this compound solubility [1]. |
| Acidified Methanol | High (for α-tomatine, this compound precursor) [3] | Effective for protonating alkaloids; often used for fresh material [3]. |
| Water | Very Low / None [1] | Unsuitable alone due to this compound's low solubility in polar solvents [1]. |
Protocol 1: Standard Solvent Extraction from Tomato Leaves This method is adapted from a published experimental procedure [1] and a patent [2].
Protocol 2: Optimized Water-Based Extraction (for a safer, "green" approach) This method valorizes agricultural waste using a heated water bath [4].
The following diagram illustrates the two primary extraction pathways and their key steps.
Q1: My this compound yields are consistently low. What is the primary factor I should investigate?
Q2: I need to avoid toxic solvents for safety or environmental reasons. Are there any alternatives?
Q3: I am getting a lot of impurities in my final extract. How can I improve purity?
Q4: Why does my protocol use an acid hydrolysis step?
The table below summarizes a concise, 15-step synthesis designed specifically for scalability and cost reduction [1].
| Synthesis Aspect | Classical Approach Challenges | Optimized Solution | Key Outcome/Improvement |
|---|---|---|---|
| Strategic Bond Formation | Low-temperature organolithium chemistry; poor scalability [1] | Suzuki-Miyaura coupling; robust, industrial-scale reaction [1] | More practical & atom-economical |
| Chiral Center Introduction | Use of a chiral auxiliary [1] | Use of an enantiopure side-chain synthon [1] | More efficient & avoids auxiliary |
| Key Functional Group Handling | Use of heavy TBDPS protecting group [1] | Use of low-mass MOM-protecting group [1] | Improved mass economy |
| Purification Processes | Relied on flash chromatography [1] | Eliminated all flash chromatography; uses crystallization/distillation [1] | Enables gram-scale production; 5.2 g in a single pass |
| Starting Material Cost | Extraction from tomato plants (>USD 1500/g) [1] | Diosgenin (from wild yam, ~USD 0.30/g) [1] | Drastically reduces raw material cost |
| Overall Yield | -- | 15.2% overall yield over 15 steps [1] | High yield for a multi-step synthesis |
This optimized workflow can be visualized in the following diagram, which outlines the key stages from starting material to final product.
This is a critical step in creating the coupling partner for the key Suzuki-Miyaura reaction.
Step 1: MOM Protection & Reduction to Hemiacetal (11)
Step 2: Dehydration to Enol Ether (12)
Step 3: Iodination to Iodo Enol Ether (13) - Method B (Preferred)
This step forges the critical C22–C23 bond, attaching the enantiopure side chain to the steroid core.
| Question / Issue | Possible Cause | Solution / Recommendation |
|---|---|---|
| Low yield in iodination step (Method B). | Incomplete lithiation; moisture/air degradation. | Ensure strict anhydrous conditions. Titrate t-BuLi for accurate concentration. Confirm reaction is warming slowly. |
| Suzuki-Miyaura coupling fails or has low conversion. | Incompatible Pd catalyst; unstable organoborane; poor solubility. | Screen catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂). Use a slight excess of organoborane. Ensure base is appropriate and well-dissolved. |
| Difficulty purifying intermediates without flash chromatography. | Reaction not clean; inappropriate solvent for crystallization. | Optimize reaction conditions for cleaner profiles. Systematically screen solvents (hexane/EtOAc, DCM/MeOH) for recrystallization. |
| Can this compound be produced biosynthetically? | Biosynthesis in plants is complex, involving GAME enzymes from cholesterol [2] [3]. | Not currently feasible for cost-effective large-scale production. Engineered microbial production (e.g., in yeast) is a potential long-term alternative. |
| What are the main cost drivers in this synthesis? | Cost of enantiopure side-chain synthon & Pd catalyst [1]. | Focus on optimizing the synthesis and recycling of the expensive side chain. Recover and recycle Pd catalyst where possible. |
The cytotoxic profile of this compound varies significantly by cell type and experimental conditions. The table below summarizes key quantitative data from recent studies to assist in experimental design.
| Cell Line / Model | Cell Type / Origin | Assay Type | Key Cytotoxicity Finding (CC₅₀ or Highest Non-Toxic Dose) | Experimental Context / Notes | Citation |
|---|---|---|---|---|---|
| Huh7 | Human Hepatic | ATPLite, MTS, Trypan Blue | CC₅₀: 156 µM; Highest non-toxic dose: 10 µM | Antiviral studies against Chikungunya virus (CHIKV); 10 µM did not affect metabolic activity, ATP levels, or cell count [1]. | |
| Vero-WHO | African Green Monkey Kidney | ATPLite | CC₅₀: 149 µM; Highest non-toxic dose: 10 µM | Used in CHIKV infection models; survival rates >75% at 10 µM [1]. | |
| C. elegans | In vivo Model | Lifespan Assessment | Optimal concentration: 25 µM; 50 µM showed early toxicity | Lifespan and healthspan study; 25 µM extended lifespan without toxicity [2]. | |
| 85As2 | Human Gastric Cancer in vivo | Mouse Model | Diet containing 0.05% (w/w) this compound | Significantly inhibited tumor growth over 3 weeks with no reported systemic toxicity [3]. | |
| Primary Rat Neurons / Human Cells | In vitro | Cell Viability | Treatment with 25 µM this compound | Induced mitophagy without reported cytotoxicity [2]. |
Here are solutions to common challenges researchers face when working with this compound.
This is a standard method for estimating viable cell number [5].
Workflow:
Procedure:
This compound has been shown to stimulate mTORC1 signaling, a key pathway in cell growth and metabolism, particularly in skeletal muscle [4].
Pathway Overview:
Experimental Protocol (Western Blot):
For easy comparison, the table below summarizes validated methods for extracting and quantifying this compound, highlighting their key performance metrics.
| Method | Key Instrumentation | Sample Type | Key Performance Metrics | Reference |
|---|---|---|---|---|
| High-Throughput UHPLC-MS/MS [1] | UHPLC-MS/MS | Tomato fruit & products | Recovery: 93.0 ± 6.8% (this compound); Analysis time: 13 min for 18 analytes. [1] | [1] |
| HPLC-UV [2] | HPLC with UV detector, XTerra RP 18 column | Standard solutions | Calibration Range: 6.25 - 200 µg/mL; Mobile Phase: Acetonitrile and 25 mM triethylammonium phosphate (pH 3.0). [2] | [2] |
| HPLC-LTQ-Orbitrap MS [3] | HPLC coupled to LTQ-Orbitrap mass spectrometer | Organic and conventional tomatoes | LOD: 0.0003 mg kg⁻¹; LOQ: 0.001 mg kg⁻¹; Recovery: >98.3%; Excellent linearity (R²=0.9990). [3] | [3] |
Here are the detailed methodologies for the most relevant techniques.
This protocol is designed for efficiency and comprehensive profiling of tomato steroidal glycoalkaloids (tSGAs), including this compound [1].
This method is suitable for analyzing this compound standard solutions and can be adapted for sample analysis [2].
Q1: What is the most critical step to ensure high recovery of this compound during extraction? A1: The homogenization step is crucial. Using a bead mill with ceramic cutting stones significantly improves extraction efficiency and reproducibility compared to traditional methods like mortar and pestle. This method achieves recovery rates of 93.0 ± 6.8% for this compound and can process 16 samples in just 20 minutes [1].
Q2: My this compound signal is weak and noisy. How can I improve detection sensitivity? A2:
Q3: Besides ripe fruit, what other tomato samples can be a source of this compound? A3: While concentrations can vary, your method should be validated to detect this compound in a wide range of matrices. Research has quantified tSGAs in various products, including tomato paste, juice, diced tomatoes, ketchup, and pasta sauce [1]. Furthermore, the this compound content can differ between organic and conventional tomatoes, so the choice of source material is important [3].
The following diagram outlines a logical, step-by-step strategy to guide your experimental approach.
A 2021 study outlines a large-scale synthesis of tomatidine designed to be practical and avoid flash chromatography purifications [1]. The key is using clean transformations and purifying intermediates through recrystallization, distillation, and short silica pads.
The workflow below illustrates the optimized 15-step synthesis from diosgenin.
The key improvements and alternatives to problematic steps in this synthesis are detailed in the table below.
| Optimization Area | Problem in Previous Methods | Solution in Scalable Synthesis |
|---|---|---|
| C22–C23 Bond Formation | Use of temperature-sensitive organolithium reagent and chiral auxiliary [1] | Suzuki-Miyaura cross-coupling between iodo enol ether 13 and an alkylborane side chain. More robust and scalable [1]. |
| Iodo Enol Ether Formation | Use of toxic tin reagents (e.g., Bu₃SnCl) [1] | Lithiation of enol ether 12 followed by reaction with 1,2-diiodoethane, yielding compound 13 in 91% [1]. |
| Overall Purification | Reliance on flash chromatography [1] | No flash chromatography. Pure intermediates via recrystallization, distillation, and short silica pads only [1]. |
For researchers starting with plant material, this compound can be sourced from its glycosylated form, α-tomatine, found in tomato plants. The following table summarizes a patent-pending extraction method.
| Step | Process Description | Key Details |
|---|---|---|
| 1. Extraction | Reflux tomato branches and leaves in methanol [2]. | - |
| 2. Concentration | Concentrate the extract under reduced pressure [2]. | - |
| 3. Acidification | Add dilute hydrochloric acid (HCl) to the concentrate [2]. | - |
| 4. Washing | Wash the acidified liquid with chloroform [2]. | Removes non-polar impurities. |
| 5. Alkalinization | Adjust the aqueous phase to neutral pH with ammonia water [2]. | - |
| 6. Adsorption | Pass the liquid through a macroporous adsorption resin [2]. | - |
| 7. Elution | Elute absorbed components with methanol [2]. | - |
| 8. Crystallization | Concentrate the eluent and recrystallize [2]. | Yields this compound crystals. |
Q1: Why is my yield of the iodo enol ether intermediate (compound 13) low?
Q2: Are there greener solvent alternatives for purification if I must use a chromatographic step?
Q3: Can I extract α-tomatine from other parts of the tomato plant?
Here is a summary of the key information that is available, which primarily comes from a single preliminary study [1]:
| Aspect | Available Information |
|---|---|
| Source | Formed from the digestion of tomatine, found in green tomatoes and tomato leaves [1]. |
| Primary Mechanism | Stimulates the mTORC1 signaling pathway in skeletal muscle, promoting protein synthesis and inhibiting breakdown [1]. |
| Observed Benefits (Mouse Study) | Increased muscle hypertrophy, reduced body fat, and improved cardiovascular performance (longer treadmill running) [1]. |
| Reported Dosage (Mouse Study) | A daily dosage of ~10 mg/kg of body weight was used in one key study. No definitive dosage recommendations exist, and available supplements offer 10-50 mg per serving [1]. |
| Safety & Toxicity | Considered safe at low levels from food. Animal studies suggest an oral LD50 of ~500 mg/kg for the precursor tomatine. High doses may cause gastrointestinal side effects (vomiting, diarrhea) [1]. |
Since published protocols are lacking, you will likely need to establish a dose-finding study. The following workflow outlines the key stages and decision points in this process. The diagram is generated using Graphviz with the DOT script provided below.
Dose-Finding Study Workflow for this compound
Given the lack of specific data, here are answers to common questions based on general principles and the limited information available.
Q1: What is a safe starting dose for a this compound study in mice? A safe starting dose can be estimated from the single available data point. One published study used a daily dosage of approximately 10 mg per kg of body weight in mice without observing toxicity [1]. A conservative approach for a new study would be to test a range of doses below and above this point (e.g., 1, 5, 10, and 25 mg/kg) to establish a dose-response curve and identify potential toxicities.
Q2: How should I formulate this compound for animal administration? The search results do not specify a formulation. Common practices for hydrophobic compounds like this compound (a sterol alkaloid) involve using a vehicle such as a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a small volume of DMSO followed by dilution in corn or saline oil. The choice of vehicle should be justified by a small pilot study to ensure stability, bioavailability, and lack of vehicle-specific toxicity.
Q3: What are the key endpoints to measure this compound's efficacy? Based on its known mechanism, you should include endpoints at multiple levels:
Q: What are the main stability and bioavailability challenges when working with this compound in experiments?
A: The primary challenges for researchers are:
Q: What is a proven method to overcome these challenges for in vitro studies?
A: Encapsulation into Solid Lipid Nanoparticles (SLN) is a well-documented and effective strategy. This method protects the compound from degradation, increases its stability in solution, and can enhance its therapeutic effect by improving delivery to target cells [1].
The table below summarizes the properties of such a nanoformulation:
| Parameter | Characterization Result | Significance for Experimental Use |
|---|---|---|
| Mean Particle Size | Z-average in nanometer range [1] | Confirms successful formation of nanoparticles. |
| Polydispersity Index (PDI) | Reported value [1] | Indicates a narrow and uniform particle size distribution, which is critical for batch-to-batch reproducibility. |
| Zeta Potential (ZP) | Reported value [1] | Suggests good physical stability of the nanoparticle suspension over time, preventing aggregation. |
| Long-term Stability | Stable for over 180 days at room temperature [1] | Ensures the formulation remains viable for the duration of a long-term study. |
Experimental Protocol: Preparation of this compound-Loaded Solid Lipid Nanoparticles (TD-SLN)
This protocol is adapted from a published methodology for encapsulating this compound [1].
This workflow illustrates the key stages of the SLN preparation and characterization process:
Q: From which sources can I extract this compound? A: this compound is a natural compound found in the leaves, stems, roots, and unripe, green fruits of tomato plants (Lycopersicon esculentum) [2] [3] [4]. It is the aglycone (sugar-free) portion of the glycoalkaloid α-tomatine.
Q: How should I store this compound and its extracts? A: While specific storage conditions for pure this compound are not extensively detailed in the search results, one study stored their final tomato leaf extract (containing this compound) in a freeze-dried form at -20°C [3]. As a general best practice for lab chemicals, it is advisable to store pure this compound standard powders in a desiccated environment at -20°C. For solutions, follow the solvent manufacturer's guidelines, but note that the SLN formulation showed remarkable stability for 180 days at room temperature [1].
Q: Are there any specific handling precautions for this compound? A: While this compound is investigated for health benefits, one source classifies it as "Danger" due to potential toxicity if swallowed or inhaled [4]. Standard laboratory safety protocols should be followed: wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and avoid creating aerosols.
This section addresses specific, high-impact problems you may encounter when scaling up tomatidine production, from sourcing to final purification.
| Problem | Root Cause & Impact | Recommended Solution | Key Technical Parameters & Considerations |
|---|
| Low Natural Yield & High Cost [1] | Cause: Extremely low abundance in ripe tomatoes (<5 mg/kg); higher in green tomatoes (up to 500 mg/kg α-tomatine, a precursor). Impact: Natural extraction is prohibitively expensive for R&D (>USD 1500/g) and cannot support large-scale studies [1]. | Use diosgenin as a low-cost (USD 0.30/g), commercially available starting material for full chemical synthesis [1]. | - Starting Material: Diosgenin, sourced from wild yam (Dioscorea) [1].
This compound shows promise in multiple preclinical areas, making efficient synthesis highly valuable.
This is a critical optimization from the 2021 synthesis [1].
The following diagrams outline the optimized chemical synthesis workflow and a key biological pathway targeted by this compound.
The table below summarizes the key biological activities and experimental evidence for tomatidine and selected steroidal alkaloids, highlighting their potential in drug development.
| Compound | Primary Biological Activities | Experimental Models (In Vitro/In Vivo) | Key Efficacy Findings | Proposed Mechanisms of Action |
|---|
| This compound | Anticancer [1] [2] Antiviral [2] Anti-atrophy [3] Anti-inflammatory [4] | In vitro: Human gastric cancer (85As2), Huh7, Vero-WHO cells [1] [2] In vivo: Tumor-bearing mouse model, tBCCAO mouse model [1] [4] | Inhibited gastric tumor growth in vivo; ~76-96% reduction in viral titers for CHIKV; Reduced muscle atrophy, enhanced recovery [1] [3] [2] | Downregulation of Interferon-Stimulated Genes (ISGs) like IFI27; Stimulation of mTORC1 signaling; Inhibition of NF-κB pathway [1] [3] [4] | | Sarcorine C & Salonine C | Anticancer [5] | In vitro: HT-29 (human colon cancer) [5] | IC50: Sarcorine C (3.25 µM), Salonine C (5.21 µM) in HT-29 cells; Selective cytotoxicity vs. non-cancerous lines [5] | Molecular docking suggests stable binding to cancer targets (CDK2, Bcl-2, MMP-2) [5] | | Solasonine & Solamargine | Anticancer [6] | In vitro: HT-29, A549, Lewis cell lines [6] | Selective anti-proliferative activity against tested cancer cell lines [6] | Information not specified in available search results [6] | | Piperine | Anticancer [7] | Preclinical studies (specific models not detailed in sources) [7] | Induces apoptosis, arrests cell cycle, acts as a bio-enhancer for other drugs/nutraceuticals [7] | Inhibits Wnt/β-catenin, STAT3/Snail-EMT, and PI3K/Akt/mTOR pathways [7] |
For researchers seeking to replicate or build upon these studies, here are the methodologies behind the key findings for this compound.
This compound's multifaceted effects are mediated through modulation of several critical signaling pathways. The following diagrams illustrate its mechanisms in anticancer and anti-inflammatory contexts.
This compound modulates the Type I Interferon signaling pathway, leading to the downregulation of specific Interferon-Stimulated Genes (ISGs), which contributes to its anti-proliferative effect on cancer cells [1].
In a model of post-stroke cognitive impairment, this compound exerts neuroprotective effects by suppressing microglial activation and the associated neuroinflammation [4].
The table below summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and its leading derivatives against various bacterial strains, highlighting the impact of different chemical modifications.
| Compound Name / Structure | Key Structural Feature | S. aureus (WT) MIC (μg/mL) | S. aureus (SCV) MIC (μg/mL) | E. coli MIC (μg/mL) | Primary Target & Notes |
|---|---|---|---|---|---|
| This compound (TO, 1) [1] | Natural product; 3β-hydroxyl group (ring A) | >64 [1] | 0.06 [1] | Inactive [1] | Bacterial ATP synthase [2]. Potent only against slow-growing SCVs. |
| FC04-100 (2) [1] | C-3 ethane-1,2-diamine appendage | 8-16 [1] | 0.5-2 [2] | 32-64 [1] | Bacterial ATP synthase [2]. First major derivative with broadened spectrum; activity against WT S. aureus and some Gram-negative activity. |
| C-3 Bis-cationic Aryl Derivatives [1] | C-3 bis-cationic group with substituted aryl rings (e.g., 4, 5, 8) [1] | ~4 [1] | Information missing | ~16 [1] | Bacterial ATP synthase. Shows significantly improved broad-spectrum activity, including against clinical isolates of MRSA and carbapenem-resistant E. coli. [1] |
To ensure the reproducibility of the data in the table above, here are the methodologies commonly used in these studies.
Minimum Inhibitory Concentration (MIC) Determination
ATP Synthesis Inhibition Assay
Cytotoxicity Assays
The research into this compound derivatives follows a logical pathway from synthesis to mechanistic studies. Furthermore, the compounds share a common molecular target.
Diagram: The typical workflow for evaluating this compound derivatives, from chemical synthesis to the identification of a lead candidate with broad-spectrum potential.
The primary mechanism of action for these compounds is the inhibition of the bacterial ATP synthase, a critical enzyme for energy production.
Diagram: The molecular mechanism of this compound derivatives. By binding to the subunit C of the bacterial ATP synthase, they inhibit energy production, leading to cell death. [2] [1]
The following table summarizes the key characteristics of standard NSAIDs and the experimental compound tomatidine based on the available literature.
| Feature | Standard NSAIDs | This compound |
|---|---|---|
| Class | Small molecule drugs; broad class (e.g., Ibuprofen, Celecoxib) [1] | Steroidal alkaloid; natural product from green tomato skins [2] [3] |
| Primary Molecular Target | Cyclooxygenase (COX) enzymes (both COX-1 and COX-2) [4] [5] | Multiple pathways indicated: IL-6/JAK/STAT3 pathway [2]; NF-κB signaling [3] |
| Primary Known Mechanism | Inhibition of prostaglandin synthesis [4] [5] | Inhibition of pro-inflammatory cytokine secretion; suppression of microglial M1 polarization [2] [3] |
| Research Context | Extensive human clinical data; widespread use for pain/inflammation [4] [5] | Pre-clinical models only (e.g., 3D human muscle models, mouse stroke models, cell cultures) [2] [3] |
| Key Experimental Findings | Well-established efficacy for pain/fever reduction; associated with GI, cardiovascular, and renal risks [4] [5] | Attenuates inflammation from electrical stimulation in muscle models; reduces cognitive impairment and neuroinflammation in mouse stroke models [2] [3] |
The experimental data for this compound and NSAIDs come from fundamentally different study designs, reflecting their respective stages of research.
Recent studies have investigated this compound's effects in sophisticated laboratory models.
In a 3D Human Skeletal Muscle Model: One study engineered a microphysiological system using donor-derived myoblasts (muscle precursor cells) from young and older adults [2].
In a Mouse Model of Post-Stroke Cognitive Impairment: Another study focused on this compound's effect on neuroinflammation.
The following diagram illustrates the signaling pathways implicated in this compound's anti-inflammatory effects based on the cited studies.
In contrast, the data on NSAIDs is derived from decades of clinical and observational studies.
For your comparison guide, it is crucial to contextualize these findings for a scientific audience:
The table below summarizes key quantitative findings from experimental studies on tomatidine.
| Experimental Model | Key Findings Related to Muscle | Signaling Pathways Involved | Citation |
|---|---|---|---|
| Mouse Model of Muscle Atrophy | Reduced muscle atrophy; Enhanced recovery from atrophy; Stimulated muscle hypertrophy; Increased strength and exercise capacity | Stimulated mTORC1 signaling; Reduced skeletal muscle atrophy [1] | [1] |
| Cultured Human & Mouse Skeletal Myotubes | Stimulated mTORC1 signaling and anabolism; Accumulation of protein and mitochondria; Increased cell growth | Stimulated mTORC1 signaling and anabolism [1] | [1] |
| C. elegans (Aging Model) | Extended lifespan; Improved healthspan; Enhanced pharyngeal pumping and swimming movement; Reduced severity of age-related muscle damage | SKN-1/Nrf2 pathway activation; Induction of mitophagy (PINK-1/DCT-1 dependent) [2] | [2] |
| 3D Human Donor-derived Myobundles | Attenuated inflammatory responses to exercise-like stimulation; Modulated the IL-6/JAK/STAT3 pathway | IL-6/JAK/STAT3 pathway modulation [3] | [3] |
| Mouse Model (Age-related Muscle Weakness) | Reduced age-related deficits in skeletal muscle strength, quality, and mass | Inhibition of ATF4-dependent signaling [4] | [4] |
For researchers seeking to replicate or build upon these findings, here is a detailed methodology from a key study.
Protocol: Effects on Cultured Skeletal Myotubes (from [1])
This compound influences muscle mass through multiple pathways. The diagram below integrates two key mechanisms identified in the studies.
This diagram illustrates the two primary mechanisms by which this compound acts:
Acute Toxic;Irritant